

Palladium-catalyzed cross-coupling reactions with 3-Ethoxyphenylboronic acid

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Compound of Interest

Compound Name: 3-Ethoxyphenylboronic acid

Cat. No.: B1586407

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An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with **3-Ethoxyphenylboronic Acid**

Introduction: The Utility of 3-Ethoxyphenylboronic Acid in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision. The development of these methods, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules.^{[1][2]} Within this field, the Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is preeminent due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.^{[1][2][3]}

3-Ethoxyphenylboronic acid is a versatile and valuable building block in this context. The ethoxy group is an electron-donating substituent that influences the electronic properties of the aromatic ring, making it a key component in the synthesis of biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials.^{[4][5]} This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles that govern the successful application of **3-ethoxyphenylboronic acid** in palladium-catalyzed reactions.

Reagent Profile: 3-Ethoxyphenylboronic Acid

A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.

Chemical Properties & Storage:

Property	Value	Reference
CAS Number	90555-66-1	[6]
Molecular Formula	C ₈ H ₁₁ BO ₃	[6]
Molecular Weight	165.99 g/mol	[6]
Appearance	White to off-white powder	
Storage	Store at 0-4°C under an inert atmosphere.	[6]

Expert Insights on Stability: Boronic acids, while generally stable, are susceptible to certain degradation pathways. The primary concern is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[7] This process is often accelerated by the presence of water and strong bases, conditions frequently employed in the Suzuki coupling.[7] [8] Another potential side reaction is the formation of boroxines (anhydrides of boronic acids) through dehydration. While this typically does not inhibit reactivity as boroxines are often competent coupling partners, it can affect the stoichiometry of the reaction. For optimal results, it is recommended to use **3-ethoxyphenylboronic acid** from a freshly opened container or one that has been stored properly under dry, inert conditions.[9]

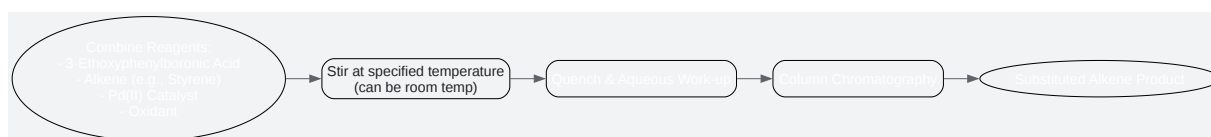
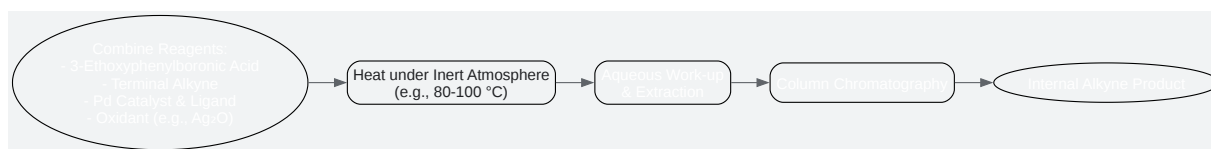
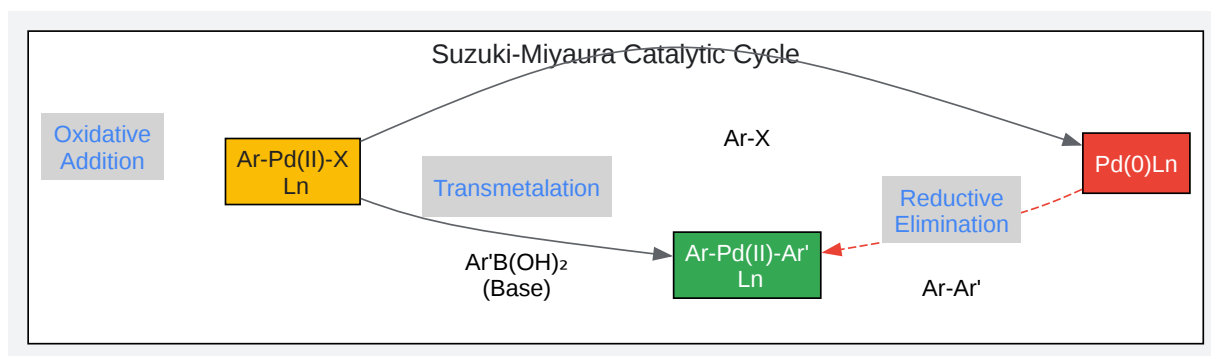
The Core Application: Suzuki-Miyaura Coupling

The synthesis of biaryl compounds is the most prominent application of **3-ethoxyphenylboronic acid**. [4][10] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the 3-ethoxyphenyl moiety and another aryl or vinyl group.

The Catalytic Cycle: A Mechanistic Examination

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) complex as the active catalyst. The cycle is a sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[\[1\]](#)[\[2\]](#)

- **Oxidative Addition:** The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the halide, with the general reactivity trend being $I > Br > OTf \gg Cl$.[\[2\]](#)
- **Transmetalation:** This is the crucial step where the organic group is transferred from boron to palladium. The base activates the boronic acid, forming a more nucleophilic "ate" complex $[Ar'B(OH)_3]^-$. This complex then exchanges its organic group (3-ethoxyphenyl) with the halide on the palladium center.[\[1\]](#)[\[11\]](#) The choice of base and solvent is critical for the efficiency of this step.[\[7\]](#)
- **Reductive Elimination:** In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[\[1\]](#) Bulky, electron-rich ligands on the palladium center are known to promote this step.[\[12\]](#)



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